molecular formula C20H17NO4 B14308299 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 112347-72-5

1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B14308299
CAS No.: 112347-72-5
M. Wt: 335.4 g/mol
InChI Key: ZYQFIEGLNAOTAD-UHFFFAOYSA-N
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Description

1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group that is further substituted with methoxy groups and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The reaction may proceed through a series of steps including the formation of an intermediate Schiff base, followed by cyclization to form the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or pyrrole rings.

Scientific Research Applications

1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,5-Dimethoxyphenyl]-1H-pyrrole-2,5-dione
  • 1-[4-(2-Phenylethenyl)phenyl]-1H-pyrrole-2,5-dione
  • 1-[2,5-Dimethoxy-4-methylphenyl]-1H-pyrrole-2,5-dione

Uniqueness

1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of both methoxy and phenylethenyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112347-72-5

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

1-[2,5-dimethoxy-4-(2-phenylethenyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C20H17NO4/c1-24-17-13-16(21-19(22)10-11-20(21)23)18(25-2)12-15(17)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

ZYQFIEGLNAOTAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=CC=C2)OC)N3C(=O)C=CC3=O

Origin of Product

United States

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